7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one is a synthetic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the furobenzopyran core: This step involves the cyclization of appropriate precursors under specific conditions to form the furobenzopyran core.
Introduction of the heptafluoropropyl group: The heptafluoropropyl group is introduced through a substitution reaction using a suitable reagent such as heptafluoropropyl iodide.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one can be compared with other benzopyran derivatives, such as khellin and visnagin. These compounds share a similar core structure but differ in their substituents, leading to differences in their chemical and biological properties. The heptafluoropropyl group in 7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one imparts unique properties, such as increased lipophilicity and stability, making it distinct from other benzopyran derivatives.
Properties
CAS No. |
376383-49-2 |
---|---|
Molecular Formula |
C16H9F7O5 |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
7-(1,1,2,2,3,3,3-heptafluoropropyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H9F7O5/c1-25-10-6-3-4-27-11(6)13(26-2)12-9(10)7(24)5-8(28-12)14(17,18)15(19,20)16(21,22)23/h3-5H,1-2H3 |
InChI Key |
IUJJLNFUGXXBAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.